molecular formula C9H14 B14731770 1,2,8-Nonatriene CAS No. 10481-12-6

1,2,8-Nonatriene

Cat. No.: B14731770
CAS No.: 10481-12-6
M. Wt: 122.21 g/mol
InChI Key: HMNHOBVJJHVPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,8-Nonatriene is a hypothetical or minimally studied compound in the context of the provided evidence. This contrasts sharply with well-researched isomers such as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and (3E)-4,8-dimethyl-1,3,7-nonatriene, which are extensively documented as herbivore-induced plant volatiles (HIPVs) in plant-insect interactions . Given the lack of direct information on 1,2,8-nonatriene, this article will focus on structurally and functionally related nonatriene derivatives, emphasizing DMNT and its analogs.

Properties

CAS No.

10481-12-6

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,6H,1-2,5,7-9H2

InChI Key

HMNHOBVJJHVPCV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC=C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,8-Nonatriene can be synthesized through several methods. One common approach involves the selective hydroboration of a 1,3,7-triene. For example, the synthesis of (E)-4,8-dimethyl-1,3,7-nonatriene involves the use of methyltriphenylphosphonium iodide and phenyllithium in tetrahydrofuran as solvents . The reaction is carried out under an argon atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 1,2,8-Nonatriene typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced purification methods such as distillation and chromatography are common to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,8-Nonatriene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds to form saturated hydrocarbons.

    Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated nonatrienes.

Scientific Research Applications

1,2,8-Nonatriene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,8-Nonatriene involves its interaction with various molecular targets. In biological systems, it acts as a signaling molecule, influencing the behavior of insects and other organisms. The pathways involved include the activation of olfactory receptors and subsequent signal transduction processes .

Comparison with Similar Compounds

The following analysis compares DMNT and other HIPVs with overlapping roles in plant defense and ecological signaling. Data are synthesized from peer-reviewed studies in the evidence provided.

Structural and Functional Comparison
Compound Name Structure Key Functional Groups Primary Role in Plants Emission Trigger
(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) C₁₀H₁₆, triene with methyl branches at C4/C8 Conjugated triene system Recruits predatory mites/parasitoids Herbivore damage (e.g., spider mites)
(E)-β-Ocimene C₁₀H₁₆, monoterpene with conjugated double bonds Terminal double bond Attracts pollinators/predators Mechanical damage or herbivory
Methyl Salicylate C₈H₈O₃, methyl ester of salicylic acid Ester group Systemic acquired resistance (SAR) Pathogen/herbivore attack
(E,E)-α-Farnesene C₁₅H₂₄, sesquiterpene with conjugated triene Extended conjugation Defense against aphids, attracts pests Mechanical wounding

Key Observations :

  • DMNT is a homoterpene derived from the cleavage of larger terpenoids (e.g., farnesene) and is a critical HIPV in Cucurbitaceae (e.g., Cucumis sativus) and Poaceae (e.g., maize) . Its emission levels correlate with herbivore pressure, reaching ~0.8 µg per 20 leaves over 8 hours .
  • (E)-β-Ocimene and DMNT often co-occur in HIPV blends, synergistically enhancing predator attraction (e.g., predatory mites in cotton) .
  • Methyl salicylate differs functionally as a phytohormone derivative, priming systemic defenses rather than direct predator recruitment .
Ecological and Behavioral Roles
  • DMNT: Acts as a "call-for-help" signal in maize, attracting egg parasitoids (Trichogramma spp.) to stemborer-infested plants . Exhibits multifunctionality: Attracts predators (e.g., Phytoseiulus persimilis) while repelling secondary herbivores in cucurbits . Odor profile: Distinct "spicy" scent, unlike the woody/pine notes of α-pinene or β-pinene .
  • Contrast with (E)-β-Ocimene :
    • More generalized attractant, recruiting both pollinators and predators across plant families (e.g., cotton, soybeans) .
    • Emitted at higher quantities (1.1 µg per 20 leaves over 8 hours) compared to DMNT .
Synergistic Interactions

HIPV blends are more effective than single compounds:

  • DMNT + (E)-β-ocimene + methyl salicylate increases predatory mite recruitment by 60–80% in C. sativus .
  • DMNT + (E,E)-α-farnesene enhances repellency against aphids in molasses grass (Melinis minutiflora) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.